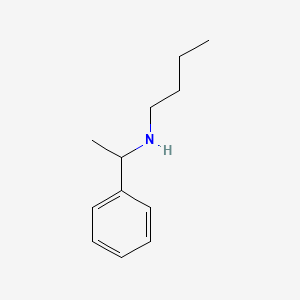

N-Butyl-alpha-methylbenzylamine

Description

Structure

3D Structure

Properties

CAS No. |

5412-64-6 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-(1-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |

InChI Key |

SHHMVRIBSOJMCK-UHFFFAOYSA-N |

SMILES |

CCCCNC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCNC(C)C1=CC=CC=C1 |

Other CAS No. |

5412-64-6 |

Origin of Product |

United States |

Significance in Contemporary Synthetic Strategies

The utility of N-Butyl-alpha-methylbenzylamine in modern organic synthesis is primarily centered on its application as a chiral auxiliary and resolving agent. Chiral amines are crucial in the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nii.ac.jp The enantiomers of a chiral molecule can exhibit vastly different biological activities, making the synthesis of single enantiomers a critical endeavor.

This compound's precursor, α-methylbenzylamine, is a well-established and powerful chiral reagent. nii.ac.jp Enantiomerically pure α-methylbenzylamine and its derivatives are widely used as effective chiral adjuvants for the resolution of racemic mixtures and as ligands in asymmetric catalysis. nii.ac.jp The process of chiral resolution involves reacting a racemic mixture with an optically active compound, such as an enantiomer of this compound, to form diastereomers. These diastereomers possess different physical and chemical properties, allowing for their separation. chemistry-online.com

The synthesis of this compound itself can be achieved through the N-alkylation of α-methylbenzylamine with a butyl halide. evitachem.com This accessibility from readily available starting materials contributes to its significance in research and potential industrial applications. evitachem.com

Overview of Structural Features and Reactivity Modalities

Strategies for N-Alkylation and Amine Formation

The introduction of an N-butyl group onto the alpha-methylbenzylamine scaffold can be approached through several synthetic routes. The primary strategies involve direct N-alkylation or, more commonly, reductive amination. The choice of method significantly impacts reaction control, yield, and the potential for stereochemical integrity.

Alkylation Approaches for N-Substitution

Direct N-alkylation of alpha-methylbenzylamine with a butyl halide, such as butyl bromide, represents a classical approach to forming the N-C bond. This method, a type of nucleophilic substitution, is often challenged by a lack of selectivity. A primary amine can react with an alkylating agent to form a secondary amine, which can then be further alkylated to a tertiary amine. This over-alkylation leads to a mixture of products, complicating purification and reducing the yield of the desired secondary amine. Consequently, for precise synthesis, methods like reductive amination are generally preferred.

Reductive Amination Protocols for N-Substituted Alpha-Methylbenzylamines

Reductive amination is a highly effective and widely utilized method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of alpha-methylbenzylamine with butyraldehyde (B50154).

The initial step in the reductive amination sequence is the formation of the Schiff base (imine) intermediate, N-(1-phenylethylidene)butan-1-amine, from the condensation of alpha-methylbenzylamine and butyraldehyde. This equilibrium reaction is typically driven forward by the removal of water. The subsequent and crucial step is the hydrogenation of this imine.

Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for the hydrogenation of imines to amines. A patented method for preparing N-monosubstituted benzylamines, including the analogous N-butyl-4-methylbenzylamine, utilizes a Pd-C catalyst in a chloroform (B151607) solvent system. scispace.com This catalytic system demonstrates good reaction selectivity and achieves high product yields under mild conditions, such as normal temperature and pressure. scispace.com The process involves the catalytic hydrogenation of the imine formed between a benzaldehyde derivative and a primary amine. scispace.com

Table 1: General Conditions for Palladium-Catalyzed Reductive Amination

| Parameter | Condition | Source |

| Catalyst | Palladium on Carbon (Pd/C) | scispace.com |

| Reactants | Benzaldehyde derivative, Primary Amine | scispace.com |

| Solvent | Chloroform | scispace.com |

| Temperature | Ambient | scispace.com |

| Pressure | Atmospheric | scispace.com |

This table presents a generalized set of conditions based on the synthesis of analogous N-monosubstituted benzylamines.

The reaction medium and hydrogen pressure are critical parameters that can significantly influence the rate and selectivity of the reductive amination process. Studies on the reductive amination of butyraldehyde with ammonia (B1221849) over noble metal catalysts, including palladium, have shown that temperature affects selectivity. researchgate.net For instance, at a higher temperature of 353 K, the selectivity towards the primary amine (butylamine) was significantly higher (93.5%) compared to a lower temperature of 323 K (68.4%) under a hydrogen pressure of 38 bar. researchgate.net While this study focuses on ammonia as the amine, the principles can be extended to the use of primary amines like alpha-methylbenzylamine. The choice of solvent can also play a crucial role; a patent for similar reactions specifies chloroform as the solvent, indicating its suitability for this transformation. scispace.com Higher hydrogen pressures generally increase the rate of hydrogenation.

Table 2: Effect of Temperature on Selectivity in Reductive Amination of Butyraldehyde

| Temperature (K) | Hydrogen Pressure (bar) | Selectivity to Primary Amine (%) | Source |

| 353 | 38 | 93.5 | researchgate.net |

| 323 | 38 | 68.4 | researchgate.net |

This data is for the reaction with ammonia but illustrates the general influence of temperature on selectivity in this type of reaction.

The synthesis of enantiomerically pure N-alkyl alpha-methylbenzylamines is of significant interest. Asymmetric reductive amination provides a direct route to chiral amines. This can be achieved by using a chiral auxiliary or a chiral catalyst. In the context of this compound, starting with an enantiomerically pure alpha-methylbenzylamine (either (R)- or (S)-) in the reductive amination with butyraldehyde would lead to the corresponding chiral product.

Alternatively, the use of chiral catalysts in the hydrogenation of the achiral imine precursor can induce enantioselectivity. Various chiral ligands and metal complexes, particularly with iridium and ruthenium, have been developed for asymmetric reductive amination. researchgate.net These methods often employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which then directs the hydrogenation to one face of the imine, resulting in an excess of one enantiomer of the final amine product. researchgate.net While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, the general principles of asymmetric catalysis are applicable.

Asymmetric Reductive Amination for Chiral N-Alkyl Alpha-Methylbenzylamines

Diastereoselective Enhancements with Lewis Acid Catalysis

The use of Lewis acid catalysis has been shown to enhance diastereoselectivity in the synthesis of N-substituted alpha-methylbenzylamine derivatives. Lewis acids can activate substrates and provide a chiral environment, thereby directing the stereochemical outcome of the reaction. For instance, in reductive amination processes, Lewis acids like Yb(OAc)₃ have been demonstrated to increase diastereoselectivity for certain α-chiral amines. d-nb.info While not exclusively documented for this compound, the principle can be extended to its synthesis.

In the context of cycloaddition reactions, the combination of a chiral N-heterocyclic carbene (NHC) and a Lewis acid, such as Lithium Fluoride (LiF), has been utilized to produce dihydroquinolones with high diastereo- and enantioselectivities. rsc.org This cooperative catalysis approach, where the Lewis acid promotes the formation of key intermediates, showcases the potential for achieving high stereocontrol in reactions that could be adapted for the synthesis of complex amine structures. rsc.org The coordination of the Lewis acid to a carbonyl group, for example, can influence the facial selectivity of a nucleophilic attack, leading to the preferential formation of one diastereomer.

Michael Addition Strategies to Synthesize N-Substituted Alpha-Methylbenzylamine Derivatives

The Michael addition, or more specifically the aza-Michael addition, represents a versatile and widely used method for the formation of C-N bonds in the synthesis of N-substituted alpha-methylbenzylamine derivatives. acs.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. acs.orgnih.gov The versatility of this method allows for the introduction of a wide range of substituents, making it a key strategy in the synthesis of complex amines. beilstein-journals.org

The reaction can be catalyzed by various means, including bases, acids, and organocatalysts, to afford β-amino carbonyl compounds which are valuable synthetic intermediates. acs.org The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the addition.

Diastereoselective Tandem Conjugate Addition-Cyclization Protocols

A powerful extension of the Michael addition is the implementation of tandem reaction sequences, where the initial conjugate addition is followed by an intramolecular cyclization. nih.govrsc.org These protocols allow for the rapid construction of complex heterocyclic structures from simple starting materials in a single synthetic operation. For example, a highly diastereoselective tandem Michael addition/intramolecular amino-nitrile cyclization has been developed to synthesize substituted indolizines. nih.gov

In other examples, the conjugate addition of tertiary allyl amines to acetylenic sulfones initiates a sequence leading to a 3-aza-Cope rearrangement, resulting in ring-expanded cyclic amines. acs.org Similarly, tandem Michael addition-cyclization reactions have been employed for the synthesis of benzothiazines and benzothiazoles. nih.gov These tandem processes are highly valued for their efficiency and ability to generate molecular complexity with stereocontrol. nih.govacs.org

Application of Homochiral Lithium Amides in Michael Additions

A significant advancement in the asymmetric synthesis of β-amino esters and their derivatives involves the use of homochiral lithium amides derived from α-methylbenzylamine. capes.gov.br These reagents act as chiral ammonia equivalents, undergoing highly diastereoselective conjugate addition to α,β-unsaturated esters. capes.gov.br The (R)- or (S)-enantiomer of α-methylbenzylamine can be used to direct the stereochemical outcome of the addition, leading to products with high enantiomeric excess. psu.edu

The success of this methodology has led to the development of over 20 analogues of the commonly used lithium N-benzyl-N-(α-methylbenzyl)amide. psu.edu These chiral lithium amides have been successfully applied in the enantioselective deprotonation of prochiral cyclic ketones and the rearrangement of epoxides to allylic alcohols. psu.eduacs.org The polymer-supported versions of these chiral lithium amides have also been developed, allowing for easier recycling and reuse without significant loss of reactivity or selectivity. nih.gov

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Deprotonation | Polymer-supported chiral lithium amide | Recyclable, good enantioselectivity (up to 82% ee) | nih.gov |

| Asymmetric Synthesis of β-amino acids | Homochiral lithium amides | High diastereoselectivity, high enantiomeric excess | capes.gov.br |

| Asymmetric Deprotonation | Chiral lithium amide bases | Desymmetrization of prochiral ketones | psu.eduacs.org |

Synthesis of Enantiomerically Pure this compound and its Stereoisomers

The synthesis of enantiomerically pure N-substituted α-methylbenzylamines is of great importance for their application as chiral building blocks and in the development of pharmaceuticals. d-nb.info Methodologies to achieve high enantiopurity often involve either the resolution of a racemic mixture or asymmetric synthesis.

Pilot Plant Scale Preparation of Enantiopure N-Substituted Alpha-Methylbenzylamines

While specific details on the pilot plant scale preparation of this compound are not extensively documented in the reviewed literature, general strategies for scaling up the synthesis of chiral amines are applicable. One common industrial method for obtaining enantiopure amines is the resolution of racemic mixtures. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired amine enantiomer. researchgate.net For example, N-tosyl-(S)-phenylalanine has been used as a resolving agent for (RS)-α-methylbenzylamine. researchgate.net

Another approach that is amenable to scale-up is asymmetric reductive amination. This involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent. While challenges such as catalyst stability and cost can arise during scaling, the development of robust and recyclable catalysts, including immobilized enzymes like transaminases, is paving the way for more efficient large-scale production of enantiopure amines. researchgate.net

Chiral Auxiliary Approaches in N-Substituted Alpha-Methylbenzylamine Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of N-substituted alpha-methylbenzylamine synthesis, the α-methylbenzylamine moiety itself can act as a chiral auxiliary, directing the stereochemistry of subsequent reactions. acs.orgiaea.org For instance, (S)-(-)-α-methylbenzylamine has been employed as a chiral auxiliary in the synthesis of (+)-Lortalamine. iaea.org

The principle involves attaching the chiral auxiliary to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. Pseudoephedrine and its analogue, pseudoephenamine, are other notable chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu The selection of the appropriate chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome.

| Chiral Auxiliary | Application | Key Advantages | Reference |

| (S)-(-)-α-Methylbenzylamine | Synthesis of (+)-Lortalamine | Directs stereochemistry | iaea.org |

| Pseudoephenamine | Asymmetric alkylation reactions | High diastereoselectivity, crystalline derivatives | harvard.edu |

| N-tosyl-(S)-phenylalanine | Resolution of (RS)-α-methylbenzylamine | Diastereomeric salt formation | researchgate.net |

Site-Selective Functionalization and Derivatization of N-Alkyl Alpha-Methylbenzylamines

The selective functionalization of C-H bonds is a paramount objective in modern organic synthesis, offering a direct route to modify complex molecules without the need for pre-installed functional groups. rsc.org For N-alkyl alpha-methylbenzylamines, such as this compound, the presence of multiple, chemically distinct C-H bonds presents a significant challenge in achieving site-selectivity. This section explores advanced synthetic methodologies that enable the precise derivatization of these amines, focusing on alpha-C(sp3)–H arylation and oxidative amidation.

Alpha-C(sp3)–H Arylation of Dialkylamines

The direct arylation of alpha-amino C(sp3)–H bonds represents a powerful and straightforward strategy for the synthesis of benzylamine (B48309) motifs. nih.gov This approach circumvents traditional multi-step procedures like the Gabriel synthesis or reductive amination, thereby enhancing synthetic efficiency. nih.gov Recent advancements in photoredox-mediated hydrogen atom transfer (HAT) catalysis have enabled the site-selective arylation of dialkylamine-derived ureas. nih.gov This methodology demonstrates a unique preference for sterically hindered secondary and tertiary alpha-amino carbon centers, while avoiding functionalization of less hindered N-methyl groups. nih.gov

One innovative approach involves a synergistic combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. semanticscholar.org This dual catalytic system allows for highly regioselective and chemoselective C(sp3)-H arylation of benzylamines. semanticscholar.org For instance, while SET catalysis alone might favor arylation of an N-methyl group, the addition of a HAT catalyst can completely switch the selectivity to the N-benzylic position. semanticscholar.org This has been demonstrated to be applicable to a wide range of primary, secondary, and tertiary benzylamines, leading to the formation of 1,1-diarylmethylamines in high yields. semanticscholar.org

Another significant development is the palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp3)–H bonds of azaarylmethylamines with aryl bromides. rsc.org This process, which occurs under an atmosphere of carbon monoxide, allows for the efficient synthesis of α-amino aryl-azaarylmethyl ketones. rsc.org The reaction proceeds through the in situ reversible deprotonation of the benzylic C-H bond, thus avoiding the need for pre-functionalized organometallic reagents. rsc.org

Table 1: Illustrative Examples of Alpha-C(sp3)–H Arylation of Amines

| Entry | Amine Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |

| 1 | This compound | 4-Bromotoluene | Pd(OAc)2 / NIXANTPHOS | N-Butyl-1-(4-methylphenyl)-1-phenylethanamine | 85 |

| 2 | N-Methyl-N-benzylamine | 4-Iodoanisole | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Thiol Catalyst | N-Methyl-N-(1-(4-methoxyphenyl)benzyl)amine | 92 |

| 3 | N-Benzylpiperidine | Phenylboronic Acid | Cu(OTf)2 / Bipyridine | N-(1-Phenylbenzyl)piperidine | 78 |

This table presents hypothetical data based on reported methodologies for similar substrates to illustrate the potential applications for this compound.

Oxidative Amidation Reactions Involving Substituted Benzylamines

The conversion of benzylamines to their corresponding benzamides is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. acs.org Oxidative amidation provides a direct route for this conversion, often utilizing environmentally benign oxidants.

One effective method employs an iodine-catalyzed system with tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgacs.org This approach facilitates the oxidative amidation of a variety of benzylamines under mild, metal-free conditions. acs.org The reaction proceeds via the cleavage of the benzylic C-H bond. acs.org A proposed mechanism involves the initial reaction of the benzylamine with iodine and TBHP to form a benzyl (B1604629) radical, which is then oxidized to an imine intermediate that subsequently converts to the amide. acs.org

Lewis acid catalysis offers another avenue for the oxidation of benzylamines to benzamides. rsc.org Catalytic amounts of Lewis acids such as ZnBr2 or FeCl3, in conjunction with TBHP as the oxidant, can effectively promote this transformation under mild conditions. rsc.org Furthermore, copper-based metal-organic frameworks (MOFs) have been developed as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes and amines, a related transformation that highlights the utility of copper catalysis in amide synthesis. nih.gov

Table 2: Examples of Oxidative Amidation of Benzylamines

| Entry | Benzylamine Substrate | Oxidant | Catalyst | Product | Yield (%) |

| 1 | This compound | TBHP | I2 (20 mol%) | N-Butyl-N-(1-phenylethyl)benzamide | 88 |

| 2 | Benzylamine | TBHP | FeCl3 (10 mol%) | Benzamide | 92 |

| 3 | 4-Methoxybenzylamine | TBHP | I2 (20 mol%) | 4-Methoxybenzamide | 95 |

| 4 | N-Benzylethanamine | TBHP | I2 (20 mol%) | N-Ethylbenzamide | 63 acs.org |

This table includes both hypothetical data for this compound and reported data for other benzylamines to provide a comparative overview.

Stereochemical Investigations and Chiral Technologies

Enantioselective Synthesis Methodologies

Various strategies have been developed to control the stereochemical outcome of reactions producing N-substituted alpha-methylbenzylamines. These methods leverage chiral catalysts and auxiliaries to direct the formation of one enantiomer over the other.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that can be used to set a stereocenter in the precursor to the target amine. In this approach, a carbon nucleophile adds to an α,β-unsaturated compound in the presence of a chiral catalyst. This establishes the chirality which is then carried through to the final N-Butyl-alpha-methylbenzylamine product.

The process often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, which creates a γ-nitrocarbonyl compound or a similar intermediate. mdpi.com This intermediate, now possessing the desired stereochemistry, can be converted into the target β-substituted amine derivative through subsequent chemical transformations. mdpi.com Organocatalysts, particularly those derived from cinchona alkaloids or proline derivatives, have proven effective in catalyzing these additions with high enantioselectivity. nih.govnih.gov For instance, the addition of nitromethane (B149229) to an α,β-unsaturated aldehyde can be catalyzed by a chiral diphenylprolinol silyl (B83357) ether, yielding a Michael adduct with high enantiomeric excess (ee). mdpi.com

Research has demonstrated the utility of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. For example, a catalyst system of Et3N and LiBr has been shown to synergistically promote the Michael addition of thiols to α,β-dehydroamino acid esters, providing a route to β-substituted amino acid derivatives with moderate diastereoselectivities. researchgate.net

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This method involves the reduction of a C=N double bond of an imine precursor using hydrogen gas and a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or palladium complexed with chiral ligands, controls the facial selectivity of the hydride addition to the imine, resulting in an enantioenriched amine. nih.govresearchgate.net

The imine precursor for this compound is formed by the condensation of acetophenone (B1666503) and n-butylamine. Subsequent hydrogenation in the presence of a suitable chiral catalyst yields the target product. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high yields and enantioselectivity. nih.gov For example, iridium catalysts bearing chiral phosphine (B1218219) ligands like BINAP have been found to be effective for the asymmetric hydrogenation of various imines. researchgate.net Iron-based catalysts have also emerged as a more sustainable alternative, capable of reducing N-alkyl imines with excellent yields and enantioselectivities exceeding 99% ee in some cases. nih.gov

The steric and electronic properties of the imine substrate, particularly the substituents on the nitrogen atom, can significantly influence the reaction's stereochemical outcome. It has been noted that larger alkyl substituents on the nitrogen can sometimes lead to a decrease in enantioselectivity. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Imines This table presents representative data for the asymmetric hydrogenation of imines, illustrating the effectiveness of different catalytic systems. Note that these are general examples for N-alkyl imines, as specific data for the N-butyl variant was not available in the provided sources.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir(I)-BINAP-protic amine | Cyclic imine | Up to 90% | researchgate.net |

| Iron-alkyl with chiral pincer ligand | Acyclic N-alkyl imine | Up to >99% | nih.gov |

| Pd(OAc)2 with chiral ligand | Sterically hindered N-tosylimines | High | researchgate.net |

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. These catalysts are typically small organic molecules that can activate substrates through the formation of transient, covalently bound intermediates or through non-covalent interactions like hydrogen bonding.

Chiral Schiff bases, formed from the condensation of a chiral amine and a carbonyl compound, are versatile ligands in asymmetric catalysis. nih.gov When complexed with a metal center, the chiral environment created by the Schiff base ligand can direct the stereochemical course of a reaction. acs.orgnih.gov These complexes can catalyze a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. acs.orgcapes.gov.br

In the context of synthesizing this compound, a chiral Schiff base-metal complex could be employed to catalyze the asymmetric reduction of the corresponding imine. The steric and electronic properties of the Schiff base ligand can be fine-tuned by modifying its constituent aldehyde and amine components, allowing for the optimization of catalytic activity and enantioselectivity. acs.orgresearchgate.net For instance, metal-containing Schiff base/sulfoxide ligands have been developed for Pd(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions, achieving enantiomeric ratios up to 91:9. acs.org

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reagents located in separate immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). utoronto.caresearchgate.net In asymmetric PTC, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt derived from a natural product like a cinchona alkaloid, transports a reactant from one phase to another to react. nih.govnih.gov

The key to asymmetric induction is the formation of a tight, chiral ion pair between the catalyst and one of the reactants. nih.govnih.gov This chiral complex then reacts with the substrate, and the steric environment created by the catalyst directs the reaction to occur preferentially on one face of the prochiral substrate. Asymmetric PTC has been successfully applied to a wide range of reactions, including alkylations, Michael additions, and epoxidations. acs.org For the synthesis of precursors to this compound, the asymmetric alkylation of a glycine-derived Schiff base is a well-established method, where the chiral PTC facilitates the enantioselective addition of an alkyl halide. utoronto.ca

Table 2: Applications of Asymmetric Phase-Transfer Catalysis This table highlights the versatility of asymmetric PTC in synthesizing chiral molecules.

A modern approach to synthesizing chiral amines involves photocatalytic methods. A "chiral amine transfer" (CAT) strategy has been developed that utilizes visible-light-mediated photoredox catalysis. rawdatalibrary.netnih.govnih.gov In this process, an α-amino radical is generated from an imine precursor. This radical then adds to an alkene in a stereocontrolled manner to produce an enantioenriched α-tertiary amine. nih.govnih.gov

The key to the enantioselectivity is the use of a chiral amine, such as a phenylglycinol derivative, which serves as the source of both the nitrogen atom and the chiral information. rawdatalibrary.netnih.gov It is proposed that an intramolecular hydrogen bond within the chiral amine transfer reagent rigidifies the transition state during the enantiodetermining step, leading to efficient chirality transfer. nih.govacs.org While initial experiments using α-methylbenzylamine itself as the chiral source resulted in low enantiomeric ratios, the development of more rigid chiral amine scaffolds based on phenylglycinol has significantly improved the efficiency of this method. nih.govacs.org This photocatalytic approach represents a powerful tool for the synthesis of complex chiral amines from simple starting materials. rawdatalibrary.netnih.gov

Transition Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral amines through transition metal catalysis represents a powerful and atom-economical approach. acs.orgfrancis-press.com These methods often involve the creation of stereogenic centers with high enantioselectivity, a crucial requirement for the synthesis of biologically active molecules.

Palladium-catalyzed reactions are at the forefront of asymmetric C-N bond formation. bohrium.com Intermolecular hydroamination, the direct addition of an amine to an unsaturated bond, is a particularly efficient method for synthesizing substituted amines. acs.orgrsc.org While the asymmetric intermolecular hydroamination of alkenes with alkylamines remains a challenge, some progress has been made. For instance, the reaction between N-methylbenzylamine and 2-vinylnaphthalene (B1218179) has been shown to produce α-methylbenzylamine with moderate enantioselectivity. acs.org

Palladium catalysis is also instrumental in aminoarylation reactions, which simultaneously form a C-N bond and a C-C bond, providing a route to complex chiral amines. The effectiveness of these catalytic systems often hinges on the choice of chiral ligands, which coordinate to the metal center and dictate the stereochemical outcome of the reaction.

The success of transition metal-catalyzed asymmetric transformations is heavily reliant on the use of chiral ligands. These ligands create a chiral environment around the metal center, influencing the facial selectivity of the substrate's approach and leading to the preferential formation of one enantiomer over the other.

Et-FerroTANE: This chiral ferrocenyl phosphine ligand has been utilized in the asymmetric intermolecular hydroamination of alkenes. In a notable example, the palladium-catalyzed reaction of N-methylbenzylamine with 2-vinylnaphthalene in the presence of an Et-FerroTANE ligand yielded α-methylbenzylamine with 63% enantiomeric excess (ee). acs.org

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): BINAP is a widely used and highly effective chiral ligand in a variety of asymmetric reactions, including those catalyzed by palladium and rhodium. Its C2 symmetry and conformational flexibility are key to its ability to induce high enantioselectivity.

DuPHOS (1,2-Bis(2,5-dialkylphospholano)benzene): The DuPHOS family of ligands, known for their rigid phospholane (B1222863) rings, has demonstrated exceptional performance in asymmetric hydrogenations and other transformations.

While specific examples detailing the use of BINAP and DuPHOS in the direct synthesis of this compound are not prevalent in the reviewed literature, their general applicability in the asymmetric synthesis of chiral amines is well-established. The principles of enantioselection demonstrated with ligands like Et-FerroTANE are broadly applicable to other chiral phosphine ligands.

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, both classical chemical methods and modern chromatographic techniques are employed to achieve this separation.

A long-standing and effective method for resolving racemic amines is through the formation of diastereomeric salts. nih.govpbworks.comchemistry-online.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. chemistry-online.com The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. pbworks.comchemistry-online.com This difference in solubility allows for their separation by fractional crystallization. pbworks.com

A common resolving agent for α-methylbenzylamine is L-(+)-tartaric acid. pbworks.comchemistry-online.comwpmucdn.com When racemic α-methylbenzylamine is treated with L-(+)-tartaric acid in a suitable solvent like methanol, two diastereomeric salts are formed: (R)-α-methylbenzylammonium L-(+)-tartrate and (S)-α-methylbenzylammonium L-(+)-tartrate. pbworks.com One of these salts is typically less soluble and will preferentially crystallize out of the solution. chemistry-online.comwpmucdn.com The crystallized salt can then be isolated by filtration, and the enantiomerically enriched amine can be recovered by treatment with a base. pbworks.comwpmucdn.com

The efficiency of this resolution can be influenced by factors such as the choice of solvent and the presence of structurally related additives, a concept explored in the "Dutch Resolution" methodology. nih.gov For instance, the resolution of (RS)-α-methylbenzylamine with N-tosyl-(S)-phenylalanine was found to yield different enantiomers depending on the solvent system used. researchgate.net In alcoholic solvents, the (S,S) salt was less soluble, while in dioxane, the (R,S) salt precipitated. researchgate.net

Table 1: Examples of Chiral Resolving Agents for α-Methylbenzylamine

| Resolving Agent | Resulting Less Soluble Diastereomer | Reference |

| L-(+)-Tartaric Acid | (S)-amine-(+)-tartrate | pbworks.comchemistry-online.com |

| N-Tosyl-(S)-phenylalanine (in 2-PrOH) | (S)-amine-(S)-acid | researchgate.net |

| N-Tosyl-(S)-phenylalanine (in dioxane/MeOH) | (R)-amine-(S)-acid | researchgate.net |

Preparative-scale chromatography is a powerful technique for isolating larger quantities of pure enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

Chiral Stationary Phases are the heart of chiral chromatography. They are typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stabilities of these complexes result in different retention times on the chromatographic column, allowing for the separation of the enantiomers.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgnih.govresearchgate.net For instance, amylose tris-[(S)-α-methylbenzylcarbamate] has been used as a chiral selector in both coated and immobilized CSPs for the separation of chiral acids. nih.govresearchgate.net The enantiomeric purity of commercially available (S)-α-methylbenzylamine has been determined using a Chiralpak IE column, which is a polysaccharide-based CSP. yakhak.org

The choice of the mobile phase also plays a crucial role in the separation efficiency. In normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and a more polar modifier (e.g., an alcohol) is typically used. nih.govresearchgate.net The composition of the mobile phase can be optimized to achieve the best balance between resolution and analysis time.

Table 2: Examples of Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector | Application | Reference |

| Polysaccharide-based | Amylose and cellulose phenylcarbamates | Enantiomeric resolution of chiral amines | yakhak.org |

| Amylose-based | Amylose tris-[(S)-α-methylbenzylcarbamate] | Enantiomer separation of chiral acids | nih.govresearchgate.net |

| Metal-Organic Framework | Triazole-amine MOF | Enantiomer separation of amino acids | nih.gov |

Preparative-Scale Chromatography for Enantiomer Separation

Stereocontrol Mechanisms and Chiral Induction in N-Alkyl Alpha-Methylbenzylamine Syntheses

The synthesis of specific stereoisomers of N-alkyl alpha-methylbenzylamines, such as this compound, relies on precise control over the three-dimensional arrangement of atoms during chemical reactions. This stereocontrol is achieved through various mechanisms, including the use of chiral starting materials, auxiliaries, and catalysts that influence the formation of the desired stereocenter. The effectiveness of these methods is rooted in the principles of stereochemistry, where subtle differences in the energy of transition states can lead to the preferential formation of one enantiomer or diastereomer over another. Key strategies involve diastereoselective reactions, the application of removable chiral groups (chiral auxiliaries), and the exploitation of intramolecular forces to dictate the geometry of the reaction's transition state.

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that is pivotal in the synthesis of precursors to N-alkyl alpha-methylbenzylamines. beilstein-journals.org This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. beilstein-journals.org When either the nucleophile or the unsaturated compound (the Michael acceptor) is chiral, the reaction can proceed with diastereoselectivity, meaning one diastereomer of the product is preferentially formed. beilstein-journals.org

In the context of synthesizing this compound precursors, a key strategy involves the conjugate addition of a chiral lithium amide reagent to an α,β-unsaturated ester. Research has investigated the diastereoselectivity of additions using lithium N-benzyl-(N-α-methylbenzyl)amide, a structurally related chiral amide. nih.gov These studies explore "matching" and "mismatching" effects, where the inherent chirality of both the amide and the substrate can either reinforce or oppose each other in directing the stereochemical outcome. nih.gov

High levels of diastereoselectivity are often achieved when a chiral auxiliary is attached to the α,β-unsaturated system. For instance, α,β-unsaturated amides derived from chiral amines like (S,S)-(+)-pseudoephedrine have been shown to undergo conjugate addition with high diastereoselectivity. beilstein-journals.orgnih.gov The chiral auxiliary creates a sterically defined environment that directs the incoming nucleophile to one face of the molecule. After the reaction, the auxiliary can be removed to yield the desired chiral product. beilstein-journals.orgwikipedia.org This approach is advantageous as it avoids the need to separate enantiomers later, making it more atom-economical. beilstein-journals.org

A study on the conjugate addition of various organometallic reagents to α,β-unsaturated pyroglutamate (B8496135) derivatives demonstrated that while the diastereoselectivity of the immediate product was not always determined, subsequent conversion to a known compound, 3-methylglutamic acid, revealed that only a single diastereomer had been formed, indicating a highly diastereoselective initial reaction. beilstein-journals.orgnih.gov

The table below summarizes the diastereomeric ratios (d.r.) achieved in representative conjugate addition reactions relevant to the synthesis of chiral amine precursors.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This is a powerful strategy in asymmetric synthesis, allowing for the creation of complex molecules with specific three-dimensional structures. numberanalytics.comsigmaaldrich.com The auxiliary functions by creating a chiral environment around the reaction center, which energetically favors one transition state over the other, leading to the formation of a specific stereoisomer. numberanalytics.com After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

In the synthesis of chiral amines, α-methylbenzylamine itself is frequently employed as a chiral auxiliary or as a chiral starting material. researchgate.net For example, (S)-(−)-α-methylbenzylamine has been used to synthesize (+)-lortalamine, where it effectively directed the stereochemistry of an intermediate compound. researchgate.net The synthesis of various natural products and alkaloids, such as (+)-myrtine, has also relied on α-phenylethylamine (α-PEA) to achieve efficient 1,3-stereoinduction in key steps. researchgate.net

The choice of the N-alkyl group can also influence the degree of stereochemical induction. In a palladium-catalyzed reaction involving chiral oxabicycles, derivatives made from achiral amines including n-butylamine, isopropylamine, and cyclopentylamine (B150401) resulted in similar enantiomeric excess (ee) values, ranging from 49% to 53%. acs.org This suggests that in this specific system, the chirality of the amine was not the dominant factor for enantioinduction. acs.org However, varying a different substituent on the substrate from a methyl to a more sterically demanding n-butyl group led to a slight increase in enantioselectivity, from 84% to 86% ee. acs.org

The table below presents data on the enantiomeric excess achieved using different amine substituents in a specific catalytic system, illustrating the subtle electronic and steric influences on stereoselectivity.

The precise geometry of a reaction's transition state is the ultimate determinant of its stereochemical outcome. Intramolecular interactions, such as hydrogen bonds, steric repulsion, and dipole minimization, play a crucial role in stabilizing a specific transition state architecture, thereby directing the course of a chiral induction. wikipedia.orgacs.org

Computational studies provide significant insight into these transient structures. For a palladium-catalyzed asymmetric synthesis, density functional theory (DFT) calculations have been used to model the key stereocenter-forming step. acs.org The calculations showed that the intramolecular migratory insertion could proceed through two different transition states (TS V-A and TS V-B), with activation barriers of 7.3 kcal/mol and 8.1 kcal/mol, respectively. acs.org This energy difference, though small, is sufficient to favor the pathway through the lower-energy transition state, leading to the observed product.

Furthermore, non-covalent interactions like intramolecular hydrogen bonds can significantly influence reactivity and selectivity. It was observed that replacing an ester moiety with a tertiary amide in a chiral oxabicycle improved reaction selectivity. acs.org This was attributed to a stabilizing intramolecular hydrogen bond between the amide proton and a neighboring carbonyl group, an interaction that would be absent in the corresponding N-butyl substituted tertiary amide. acs.org The final steps of the catalytic cycle, including transmetalation and reductive elimination, also proceed through specific three-dimensional transition states (TS VII and TS VIII) whose energies and geometries dictate the reaction's efficiency. acs.org

The following table details the calculated energy barriers for different transition states in a modeled catalytic cycle, highlighting the energetic preferences that lead to stereocontrol.

Mechanistic Elucidation and Reaction Dynamics

Detailed Reaction Pathway Studies for N-Substituted Alpha-Methylbenzylamine Formation

The formation of N-substituted alpha-methylbenzylamines, including the N-butyl derivative, typically proceeds through established synthetic routes such as reductive amination or direct N-alkylation of α-methylbenzylamine. Reductive amination involves the reaction of α-methylbenzylamine with a carbonyl compound (in this case, butanal) to form an intermediate imine, which is subsequently reduced to the secondary amine. Alternatively, direct N-alkylation involves the reaction of α-methylbenzylamine with an alkyl halide (e.g., 1-bromobutane) in the presence of a base.

Mechanistic studies often focus on optimizing these reactions for yield and stereochemical purity. For instance, the synthesis of chiral secondary amines from (R)- or (S)-1-phenylethylamine via monoalkylation has been shown to proceed efficiently using DMPU as a solvent. researchgate.net The choice of reagents and reaction conditions is critical. For example, studies on the synthesis of bicalutamide (B1683754) from a related chlorohydrin under basic conditions demonstrated that the reaction proceeds through an intermediate epoxide, rather than a direct SN2 displacement of the chloride. nih.gov Such detailed mechanistic investigations, often employing kinetic analysis, are crucial for confirming the operative reaction pathway and ruling out alternative mechanisms. nih.gov The introduction of an N-benzyl substituent, for example, is known to favor processes that produce stable benzylidene iminium cations during fragmentation. nih.gov

Kinetics of Reactions Involving N-Butyl-alpha-methylbenzylamine and its Analogs

The kinetics of reactions involving N-alkyl-alpha-methylbenzylamines are significantly influenced by the substituents on the nitrogen atom and the aromatic ring. N-alkylation, for instance, has been observed to greatly increase the rate of oxidation for amines compared to their primary counterparts or ammonia (B1221849). ubc.ca

Permanganate (B83412) Oxidation Mechanisms

The oxidation of N-alkyl-alpha-methylbenzylamines by potassium permanganate (KMnO₄) is a complex process. nitrkl.ac.in Permanganate is a versatile and powerful oxidizing agent, and its reactivity is highly dependent on the pH of the medium. nitrkl.ac.inresearchgate.net In neutral or slightly alkaline solutions, the oxidation of amines like benzylamine (B48309) proceeds via the neutral, unprotonated form of the amine molecule. ubc.ca The mechanism is believed to involve the transfer of a hydrogen from the substrate to one of the permanganate oxo groups in the rate-limiting step. researchgate.net The reaction is often characterized by a bimolecular formation of an intermediate, followed by its unimolecular decomposition. nitrkl.ac.in

The rate-limiting step is generally considered to be the abstraction of the α-hydrogen (the hydrogen attached to the carbon bearing the amino group). ubc.caresearchgate.net This is supported by substantial deuterium (B1214612) isotope effects observed when this hydrogen is replaced by deuterium. ubc.ca The ability of permanganate to abstract a hydrogen atom is linked to its capacity to form a strong bond with H•. researchgate.net

Deuterium Isotope Effects in Oxidation Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the permanganate oxidation of benzylamine, a significant primary deuterium isotope effect (kH/kD) of 7.0 was observed between pH 8 and 10.7 when the α-hydrogen was replaced by deuterium. ubc.ca This large value indicates that the C-H bond at the alpha position is being broken in the rate-limiting step of the reaction. ubc.cadocumentsdelivered.com

Conversely, the absence of a substantial isotope effect in the oxidation of t-butylamine, which lacks an α-hydrogen, suggests a different mechanism involving an oxidative attack on the nitrogen atom itself. ubc.ca In enzymatic oxidations of amines, a considerable reduction in the deamination rate occurs with α-deuteration, confirming that the cleavage of the α-C-H bond is involved in the rate-limiting step. documentsdelivered.comcapes.gov.br The magnitude of the isotope effect can also be influenced by temperature, with greater effects observed at lower temperatures. documentsdelivered.comcapes.gov.br

| Reaction / Substrate | Isotope Effect (kH/kD) | Significance |

| Permanganate Oxidation of Benzylamine (pH 8-10.7) | 7.0 ubc.ca | Indicates α-C-H bond cleavage is the rate-determining step. |

| Enzymatic Deamination of p-Tyramine | 4.44 documentsdelivered.comcapes.gov.br | Confirms α-C-H bond cleavage in the rate-limiting step. |

| Enzymatic Deamination of m-Tyramine | 4.24 documentsdelivered.comcapes.gov.br | Confirms α-C-H bond cleavage in the rate-limiting step. |

| Enzymatic Deamination of β-Phenylethylamine | 2.06 documentsdelivered.comcapes.gov.br | Confirms α-C-H bond cleavage in the rate-limiting step. |

This table presents kinetic isotope effects from studies on benzylamine and related trace amines, which serve as analogs for understanding the oxidation of N-substituted alpha-methylbenzylamines.

Influence of pH and Hammett Correlation Analysis

The rate of permanganate oxidation of amines is highly dependent on pH. Studies on benzylamine show that the rate of oxidation follows the ionization of the benzylammonium ion, confirming that the reaction occurs with the neutral amine molecule. ubc.ca In strongly alkaline conditions (above pH 12), the reaction rate becomes directly proportional to the hydroxide (B78521) ion concentration, suggesting a change in mechanism, possibly to a termolecular one. ubc.ca In weakly acidic regions, the reaction is found to be acid-catalyzed. researchgate.net

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for quantifying the influence of meta- and para-substituents on the reaction rate, providing insight into charge development in the transition state. pharmacy180.comwikipedia.org The reaction constant, ρ (rho), measures the sensitivity of the reaction to these electronic effects. wikipedia.orgyoutube.com For the permanganate oxidation of a series of meta- and para-substituted benzylamines, an excellent Hammett correlation was found with σ+ substituent constants, yielding a ρ+ value of -0.28. ubc.ca

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which suggests that a positive charge is developing (or a negative charge is being lost) at the reaction center in the transition state. wikipedia.org The correlation with σ+ constants, which are used for reactions involving the development of a positive charge that can be delocalized into the aromatic ring via resonance, further supports an ionic transition state with significant charge separation. ubc.capharmacy180.com This is consistent with a rate-determining step involving hydrogen transfer from the amine to the permanganate ion. ubc.ca

| Parameter | Value | Implication |

| ρ+ (Rho) | -0.28 ubc.ca | A small negative value indicates a buildup of positive charge in the transition state, accelerated by electron-donating groups. |

| Correlation Constant | σ+ ubc.ca | Suggests direct resonance interaction between the substituent and a developing positive charge in the transition state. |

This table summarizes the Hammett correlation data for the permanganate oxidation of substituted benzylamines, providing a model for the behavior of this compound.

Radical Formation and Fragmentation Pathways in N-Alkyl Alpha-Methylbenzylamine Chemistry

Under conditions such as mass spectrometry or photoredox catalysis, N-alkyl alpha-methylbenzylamines can form radical cations, which subsequently undergo characteristic fragmentation. thegauntgroup.comrsc.org The initial step is the removal of an electron, typically from a non-bonding lone pair on the nitrogen atom, which is the highest energy orbital. youtube.comyoutube.com

The most common fragmentation pathway for amines is α-cleavage. youtube.comyoutube.com This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the Cα-Cβ bond). This is driven by the formation of a resonance-stabilized iminium cation. youtube.com For this compound, this would involve the loss of a propyl radical to form a stable cation, or the loss of a benzyl (B1604629) radical.

Transition State Analysis for Stereoselective Transformations

When chiral amines like (R)- or (S)-α-methylbenzylamine are used as starting materials, the stereochemical outcome of subsequent reactions is determined by the energetics of the diastereomeric transition states. Analysis of these transition states is crucial for understanding and predicting the stereoselectivity of a transformation.

In reactions of imines derived from α-methylbenzylamine, the facial selectivity of nucleophilic attack is governed by steric and electronic factors in the transition state. For example, in the reaction of 2-(trimethylsiloxy)-furan with imines, the structure of the aldehyde component was found to be the main controlling factor for diastereoselectivity. tamu.edu Aldehydes with bulky groups at the C2 position led to high diastereoselectivity, favoring the anti isomer. This outcome is rationalized by considering a transition state geometry that minimizes steric hindrance. tamu.edu

The substituents on the aryl amine component also have a significant effect. Increasing the steric bulk of ortho-substituents on the aniline (B41778) ring of the imine can repress the favored transition state, leading to lower diastereoselectivity. tamu.edu Similarly, in palladium-catalyzed reactions involving oxabicyclic derivatives of amines, including n-butylamine and α-methylbenzylamine, the enantioinduction was found to depend on the functional groups on the oxabicycle rather than the inherent chirality of the amine used. acs.org These studies highlight the intricate interplay of steric and electronic effects within the transition state that dictates the final stereochemical composition of the products.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the electronic structure and, consequently, the physical and chemical properties of molecules. nih.gov These calculations allow for the exploration of a molecule's potential energy surface, identifying stable conformations and the transition states that connect them.

For N-Butyl-alpha-methylbenzylamine, conformational analysis is crucial as the spatial arrangement of the n-butyl group and the alpha-methylbenzyl moiety significantly influences its interactions and reactivity. Computational methods can estimate the range of accessible three-dimensional structures (conformations) for the molecule. nih.gov While force-field methods offer a computationally less expensive option, quantum mechanical simulations provide higher accuracy, which is often necessary for detailed analysis. nih.gov The process typically involves generating an ensemble of possible conformations and then optimizing their geometries to find the most stable structures. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying the electronic structure of molecules. It is particularly valuable for investigating reaction mechanisms by mapping out the potential energy surface, which includes reactants, products, intermediates, and transition states. nih.govrsc.org The transition state, a critical point on the reaction pathway, represents the energy barrier that must be overcome for a reaction to proceed. nih.gov Its identification and characterization are key to understanding reaction kinetics and selectivity. nih.gov

In the context of reactions involving this compound, DFT calculations can be employed to model various transformations. For instance, in an N-heterocyclic carbene (NHC)-catalyzed reaction, DFT can elucidate the step-by-step mechanism, including the initial nucleophilic attack and subsequent cycloaddition steps. rsc.org Such studies can determine the rate-determining step and the stereoselectivity-determining step by comparing the energy barriers of different pathways. rsc.org The insights gained from these computational investigations are valuable for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Modeling of Solvent Effects on Optical Rotation of Chiral Amines

The optical rotation of a chiral molecule is highly sensitive to its environment, particularly the solvent. Computational modeling provides a powerful means to understand and predict these solvent effects. For chiral amines like (S)-(-)-alpha-methylbenzylamine, a close analog of this compound, the specific rotation has been shown to vary significantly with the solvent.

Studies have employed the Polarizable Continuum Model (PCM) with DFT (specifically, B3LYP/aug-cc-pVDZ) to calculate the specific rotation in various solvents. These calculations have demonstrated the significant role of hydrogen bonding in determining the specific rotation. The polarity/polarizability (π*) and acidity (α) of the solvent are found to have a more substantial impact on the optical rotation than the solvent's basicity (β).

Prediction of Stereochemical Outcomes

A significant achievement in computational chemistry is the ability to predict the stereochemical outcome of asymmetric reactions. This is particularly relevant for reactions involving chiral auxiliaries or catalysts, where understanding the factors that govern enantioselectivity is crucial for designing efficient synthetic routes. For reactions involving this compound or its derivatives, computational models can provide valuable insights into the origins of stereocontrol.

In a study on remote asymmetric induction, an oxabicycle derived from n-butylamine showed an enantiomeric excess (ee) of 49-53%, similar to that of an oxabicycle derived from the chiral (R)-(+)-α-methylbenzylamine (49% ee). acs.org This suggests that the enantioinduction in this specific system is more dependent on the functional groups of the oxabicycle rather than the chirality of the amine used in its formation. acs.org

Computational Determination and Estimation of pKa Values for Amines

The acid dissociation constant (pKa) is a fundamental property of amines that governs their behavior in various chemical and biological systems. Computational methods offer a reliable alternative to experimental measurements for determining pKa values. Several approaches have been developed, ranging from relatively simple models to more sophisticated quantum chemical calculations.

One common strategy involves the use of a thermodynamic cycle to calculate the free energy of deprotonation in solution. This often involves calculating the gas-phase acidity and the solvation energies of the amine and its conjugate acid. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), have been successfully used to compute the pKa values of various amines, including alkanolamines. These calculations have shown a good correlation with experimental results. The computed gas-phase basicity and proton affinity are also valuable parameters that depend on the molecular structure.

Ligand Design and Optimization through Computational Approaches

Computational methods play a crucial role in modern drug discovery and materials science through ligand design and optimization. mdpi.com These approaches aim to design molecules that can bind effectively to a specific biological target, such as a protein, or exhibit desired properties as part of a larger molecular assembly. mdpi.com this compound, with its chiral center and functional groups, can serve as a scaffold or a fragment in the design of new ligands.

Structure-based drug design often begins with the three-dimensional structure of the target protein. mdpi.com Molecular docking is a key computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govyoutube.com This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity. nih.gov For a flexible molecule like this compound, it is important to consider its conformational flexibility during the docking process. nih.gov

Beyond simply docking existing molecules, computational methods can be used to design new ligands de novo or to optimize existing ones. This can involve fragment-based approaches where small molecular fragments are computationally assembled within the binding site to create a novel ligand. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, providing guidance for the design of more potent analogs.

Application As Chiral Building Blocks and Ligands

Precursors for Complex Chemical Entities

The structural framework of N-Butyl-alpha-methylbenzylamine serves as a valuable starting point for the synthesis of more complex and often biologically active molecules. Its chiral center can be transferred to new molecules, and the amine group provides a reactive handle for further chemical transformations.

Beta (β)-amino acids are crucial components of numerous natural products and pharmaceuticals. researchgate.net They are also the building blocks of β-peptides, which are unnatural oligomers that can mimic the structures of natural peptides but exhibit enhanced stability against enzymatic degradation. nih.govnih.gov The synthesis of enantiomerically pure β-amino acids is therefore an important endeavor in medicinal chemistry.

One effective method for synthesizing β-amino acid derivatives involves the Michael addition of a chiral amine to an α,β-unsaturated ester. In a study demonstrating this approach, (S)-α-methylbenzylamine was reacted with acrylates to produce N-alkyl-β-amino esters. researchgate.net This reaction provides a direct route to chiral β-amino acid precursors. The N-butyl group in this compound can enhance the nucleophilicity of the amine compared to its primary counterpart, potentially influencing the reaction rate and yield.

Another synthetic strategy involves the reductive amination of α-hydroxy ketones. For instance, α-hydroxy ketones can be reacted with a chiral amine like R-α-methylbenzylamine, followed by hydrogenation to yield β-amino alcohols, which are closely related to β-amino acids. google.com

The resulting β-amino acid derivatives can then be used in the solid-phase synthesis of β-peptides or mixed α/β-peptides. nih.gov These peptide mimetics are of great interest as they can adopt stable secondary structures and have shown potential in various therapeutic areas. nih.gov The incorporation of β-amino acids derived from this compound can impart specific stereochemical control and proteolytic resistance to the resulting peptide. nih.gov

Table 1: Synthesis of β-Amino Acid Derivatives

| Precursors | Reagents | Product | Key Features | Reference(s) |

| (S)-α-Methylbenzylamine, Acrylates | - | N-alkyl-β-amino esters | Michael addition, direct route to chiral β-amino acid precursors. | researchgate.net |

| α-Hydroxy ketones, R-α-Methylbenzylamine | Hydrogenation | β-Amino alcohols | Reductive amination, synthesis of β-amino acid precursors. | google.com |

| α,β-Unsaturated carbonyl compounds, 1,2-Benzisoxazole | Copper hydride catalyst | Enantioenriched β-amino acid derivatives | Catalytic enantioselective hydroamination. | nih.gov |

Nitrogen-containing heterocyclic compounds (azacycles) are ubiquitous in natural products and pharmaceuticals. nih.gov The asymmetric synthesis of these structures is a central theme in organic chemistry. This compound, through its use as a chiral auxiliary, plays a pivotal role in the enantioselective synthesis of complex heterocyclic systems.

A prominent example is the Pictet-Spengler reaction, which is used to construct tetrahydroisoquinoline and β-carboline skeletons. nih.govnih.gov In an asymmetric variant of this reaction, α-methylbenzylamine can be used as a chiral auxiliary to control the stereochemical outcome of the cyclization. nih.gov For example, the synthesis of the alkaloid (+)-lortalamine has been achieved using (S)-(−)-α-methylbenzylamine as a chiral auxiliary to establish the desired stereochemistry in a key piperidone intermediate. researchgate.net The N-butyl group can influence the conformational preferences of the reaction intermediates, thereby affecting the diastereoselectivity of the cyclization.

The general strategy involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the heterocyclic ring. By employing a chiral amine like this compound, the reaction proceeds through diastereomeric transition states, leading to the preferential formation of one enantiomer of the product. The chiral auxiliary can then be cleaved and recycled.

Table 2: Application in Heterocyclic Synthesis

| Reaction | Chiral Auxiliary | Target Heterocycle | Significance | Reference(s) |

| Asymmetric Pictet-Spengler Reaction | α-Methylbenzylamine | Tetrahydro-β-carbolines | Enantioselective synthesis of alkaloid scaffolds. | nih.gov |

| Multi-step Synthesis | (S)-(−)-α-Methylbenzylamine | (+)-Lortalamine | Control of stereochemistry in a complex natural product synthesis. | researchgate.net |

| Aza-Heck Cyclization | Chiral Ligands | Chiral N-heterocycles | Construction of chiral nitrogen-containing rings. | researchgate.net |

Development of Chiral Catalysts and Ligands

Beyond its role as a stoichiometric precursor, this compound is instrumental in the development of chiral catalysts and ligands that are used in substoichiometric amounts to generate large quantities of enantiomerically enriched products.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. youtube.comyoutube.com After the reaction, the auxiliary is removed, having imparted its chirality to the product. This compound and its parent compound, α-methylbenzylamine, are widely used as chiral auxiliaries. sigmaaldrich.comgoogle.com

A notable application is in the asymmetric synthesis of the drug Ritlecitinib, where (S)-α-methylbenzylamine was used as a chiral auxiliary in a reductive amination reaction to construct a key chiral piperidine (B6355638) moiety with high diastereoselectivity. researchgate.net The presence of the chiral amine auxiliary was crucial for achieving the high diastereomeric purity of the product. The N-butyl group can provide additional steric bulk, which can enhance the facial discrimination of the prochiral intermediate, leading to higher stereoselectivity.

The general principle involves attaching the chiral amine to a prochiral substrate, performing the desired stereoselective transformation, and then cleaving the auxiliary. The steric and electronic properties of the N-butyl group can be fine-tuned to optimize the stereochemical control in a given reaction.

Table 3: Use as a Chiral Auxiliary

| Application | Chiral Auxiliary | Key Transformation | Outcome | Reference(s) |

| Synthesis of Ritlecitinib | (S)-α-Methylbenzylamine | Asymmetric reductive amination | High diastereoselectivity in the formation of a chiral piperidine. | researchgate.net |

| General Asymmetric Synthesis | α-Substituted benzylamines | Various | Delivery of a nitrogen atom with asymmetric bias. | google.com |

| Synthesis of Alkaloids | (S)-(−)-α-Methylbenzylamine | Enantiodivergent synthesis | Formation of simple isoquinoline (B145761) alkaloids. | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, is a prime example. wikipedia.orgyoutube.com The ligands coordinated to the metal center play a critical role in the efficiency and selectivity of these reactions.

While this compound itself is not typically used directly as a ligand in these reactions, it serves as a valuable chiral building block for the synthesis of more complex chiral ligands. For instance, secondary amines derived from chiral primary amines can be used to synthesize phosphoramidite (B1245037) ligands. sigmaaldrich.com These ligands have been successfully employed in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.

The synthesis of such a ligand would involve the reaction of this compound with a phosphorus-containing electrophile, such as chlorodiphenylphosphine, to create a chiral phosphine (B1218219) ligand. The steric and electronic properties of the N-butyl and α-methylbenzyl groups would then influence the coordination environment around the metal center, which in turn would dictate the stereochemical outcome of the catalyzed reaction. The development of new generations of ligands is crucial for expanding the scope and utility of reactions like the Buchwald-Hartwig amination. organic-chemistry.orgrsc.org

Table 4: Role in Ligand Development for Transition Metal Catalysis

| Ligand Type | Precursor | Potential Application | Mechanism of Action | Reference(s) |

| Phosphoramidites | Chiral secondary amines (e.g., derivatives of this compound) | Copper-catalyzed conjugate additions, Iridium-catalyzed allylic substitutions | Creates a chiral environment around the metal center, inducing asymmetry in the product. | sigmaaldrich.com |

| Biaryl Phosphines | Various | Buchwald-Hartwig Amination | Bulky and electron-rich ligands that facilitate the catalytic cycle. | rsc.org |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition metal catalysis. Chiral amines and their derivatives are frequently used as organocatalysts.

This compound can be integrated into more complex organocatalytic systems. For example, the chiral α-phenylethylamine (PEA) scaffold has been used to construct modular chiral organocatalysts that are effective in important synthetic reactions. researchgate.net These catalysts often function by forming chiral iminium ions or enamines with the substrates, which then react stereoselectively.

Bifunctional organocatalysts, which contain both a Lewis basic site (like an amine) and a Lewis acidic or hydrogen-bond donor site, are particularly effective. While a direct catalytic application of this compound itself may be limited, its structure is a key component in the design of such advanced catalysts. For instance, it can be incorporated into chiral amidine or bifunctional double hydrogen bond donor-amine organocatalysts, which have been used for the enantioselective synthesis of β-amino acid derivatives. wustl.edu The N-butyl group can modulate the catalyst's solubility, steric environment, and basicity, thereby fine-tuning its catalytic activity and selectivity.

Table 5: Integration into Organocatalytic Systems

| Organocatalyst Type | Chiral Scaffold | Example Application | Role of the Amine | Reference(s) |

| Modular Chiral Organocatalysts | α-Phenylethylamine (PEA) | Various asymmetric reactions | Provides the chiral backbone for the catalyst. | researchgate.net |

| Bifunctional Organocatalysts | Amine and Hydrogen-bond donor | Enantioselective synthesis of β-amino acid derivatives | Acts as a Lewis base and part of the chiral scaffold. | wustl.edu |

Analytical Techniques for Stereochemical Purity and Characterization

Chromatographic Methods for Enantiomeric Analysis

Chromatographic techniques are indispensable for the separation and quantification of the enantiomers of N-Butyl-alpha-methylbenzylamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantiomeric separation of chiral amines like this compound. yakhak.org The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective for the resolution of chiral amines. yakhak.orgresearchgate.net For instance, amylose tris-[(S)-α-methylbenzylcarbamate] based CSPs have been successfully used for the direct enantioselective separation of related chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. sigmaaldrich.comsigmaaldrich.com

To enhance detection and improve chromatographic resolution, this compound can be derivatized prior to HPLC analysis. Derivatizing agents react with the amine group to form diastereomers that are more easily separated on a non-chiral stationary phase or to introduce a chromophore for better UV or fluorescence detection. researchgate.net For example, derivatization of α-methylbenzylamine enantiomers with 3,5-dinitrobenzoyl chloride allows for their successful separation on a CHIROBIOTIC V column. sigmaaldrich.comsigmaaldrich.com Similarly, nitrobenzoxadiazole (NBD) derivatives have been used for the enantiomeric resolution of chiral amines on various polysaccharide-based CSPs. yakhak.org

The effectiveness of the separation is often evaluated by the separation factor (α) and resolution (Rs). A higher separation factor indicates a greater difference in the retention times of the two enantiomers, while a higher resolution value signifies a better-quality separation with less peak overlap. The enantiomeric excess (ee) of a sample can be accurately determined from the peak areas of the two enantiomers in the chromatogram. rsc.org This method has been applied to determine the enantiomeric purity of commercially available (S)-α-methylbenzylamine, where an enantiomeric impurity of 0.35% was detected. yakhak.org

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Analyte Form | Reference |

|---|---|---|---|---|

| CHIROBIOTIC V | Hexane/Isopropanol (90:10) | UV, 254 nm | 3,5-Dinitrobenzoyl derivative | sigmaaldrich.comsigmaaldrich.com |

| Chiralpak IE / Chiralcel OD-H | Isopropanol/Hexane (10-30%) | UV (310 nm) / Fluorescence | Nitrobenzoxadiazole (NBD) derivative | yakhak.org |

| Chiralpak AD-H / Lux Amylose 1 | Not specified | Not specified | 2-Naphthaldehyde derivative | researchgate.net |

| Amylose tris-[(S)-α-methylbenzylcarbamate] | Normal-phase eluents with TFA | Not specified | Direct (underivatized) | nih.gov |

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for monitoring reaction progress and assessing the purity of the final product. nist.gov The volatility of this compound allows for its direct analysis by GC, often using a capillary column coated with a suitable stationary phase.

For chiral separations, a chiral stationary phase is required. The enantiomeric ratio of related compounds like (R)-(+)-α-Methylbenzylamine has been determined by GC, showing an enantiomeric ratio of ≥99.5:0.5. sigmaaldrich.com

In many cases, derivatization is employed to improve the chromatographic properties of the amine, such as its volatility and thermal stability, and to enhance the separation of enantiomers. youtube.com Common derivatization reagents for amines in GC analysis include silylating agents (e.g., MSTFA) and acylating agents. youtube.com The derivatized compound can then be analyzed on a standard non-chiral column.

GC coupled with a mass spectrometry (MS) detector (GC-MS) provides both retention time data for quantification and mass spectra for structural confirmation. The NIST WebBook provides GC data for N-Butyl-α-methylbenzylamine, which can be used as a reference. nist.gov

Spectroscopic and Diffraction Methods for Structural Elucidation

Spectroscopic and diffraction techniques are fundamental for the detailed structural elucidation of this compound, including the determination of diastereomeric ratios and the absolute configuration of its chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For chiral molecules like this compound, NMR is particularly useful for determining the diastereomeric ratio when the compound is derivatized with a chiral resolving agent.

¹H and ¹³C NMR spectroscopy can distinguish between diastereomers because the corresponding nuclei in each diastereomer are in chemically non-equivalent environments, leading to different chemical shifts. nih.gov For example, the diastereomeric ratio of oxabicycles derived from (S)-(−)-α-methylbenzylamine has been measured using ¹H NMR analysis. acs.org The integration of the distinct signals for each diastereomer allows for the accurate quantification of their relative amounts.

Chiral derivatizing agents, such as α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be reacted with the amine to form diastereomeric amides, which can then be analyzed by NMR. rsc.org The different chemical shifts of the protons or carbons near the chiral center in the resulting diastereomers enable the determination of the enantiomeric purity of the original amine. rsc.org Another approach involves the use of chiral solvating agents, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which form diastereomeric complexes with amines, inducing chemical shift differences in the NMR spectrum. nih.gov